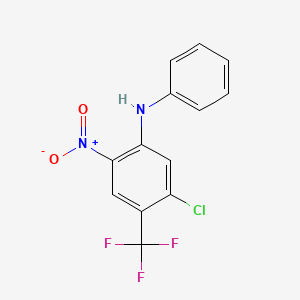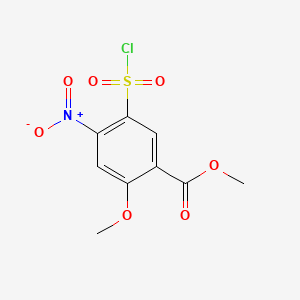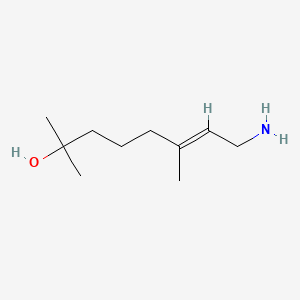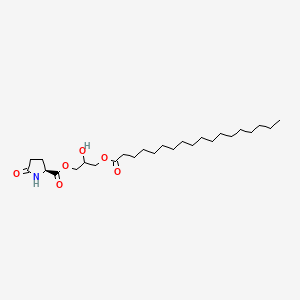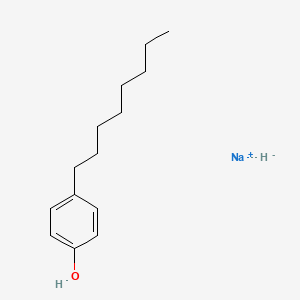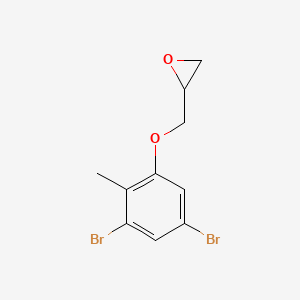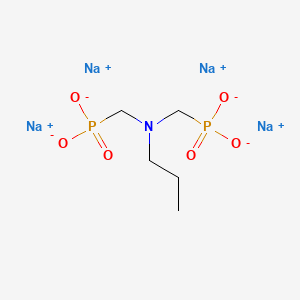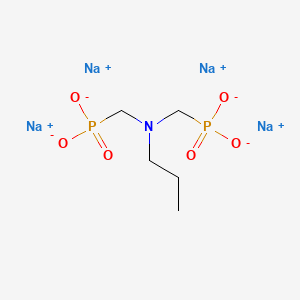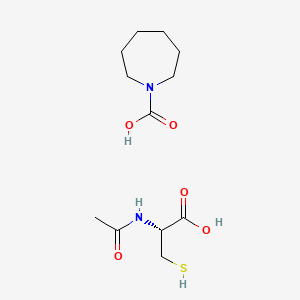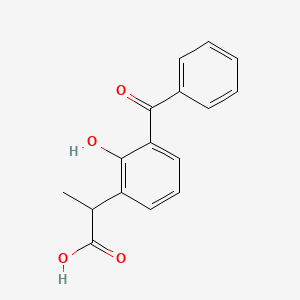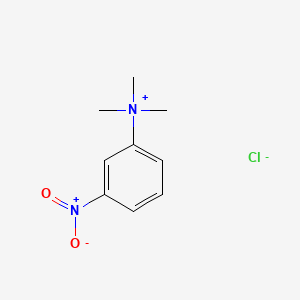
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 284-149-9, also known as Piper nigrum extract, is a compound derived from the black pepper plant. This compound is widely recognized for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is primarily obtained through the extraction of essential oils from the dried fruits of Piper nigrum.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Piper nigrum extract involves the steam distillation of the dried, slightly unripe fruits of the black pepper plant. The process begins with the collection of the fruits, which are then dried and subjected to steam distillation. The essential oil is collected as the distillate, which contains the active components of Piper nigrum.
Industrial Production Methods
In industrial settings, the extraction process is scaled up to handle large quantities of black pepper fruits. The steam distillation method is optimized to ensure maximum yield and purity of the essential oil. The process involves the use of large distillation units, where steam is passed through the dried fruits, and the resulting vapor is condensed to collect the essential oil.
Análisis De Reacciones Químicas
Types of Reactions
Piper nigrum extract undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the extract to enhance its properties or to produce derivatives with specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the components of Piper nigrum extract.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups within the extract.
Substitution Reactions: Halogenation or alkylation reactions are performed using reagents like chlorine or alkyl halides to introduce new functional groups into the extract.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original components of Piper nigrum extract. These derivatives often exhibit enhanced or modified properties, making them suitable for specific applications.
Aplicaciones Científicas De Investigación
Piper nigrum extract has a wide range of scientific research applications, including but not limited to:
Chemistry: The extract is used as a starting material for the synthesis of various organic compounds. Its unique chemical structure makes it a valuable precursor in organic synthesis.
Biology: In biological research, Piper nigrum extract is studied for its antimicrobial, antioxidant, and anti-inflammatory properties. It is used in experiments to understand its effects on various biological systems.
Medicine: The extract is investigated for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, Piper nigrum extract is used in the production of fragrances, flavorings, and preservatives. Its natural origin and beneficial properties make it a popular choice in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of Piper nigrum extract involves its interaction with various molecular targets and pathways. The active components of the extract, such as piperine, exert their effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, piperine has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can modulate the activity of neurotransmitter receptors, leading to analgesic effects.
Comparación Con Compuestos Similares
Piper nigrum extract can be compared with other similar compounds, such as:
Capsaicin: Found in chili peppers, capsaicin shares similar analgesic and anti-inflammatory properties with Piper nigrum extract. capsaicin is more potent and is often used in topical pain relief products.
Curcumin: Derived from turmeric, curcumin exhibits strong antioxidant and anti-inflammatory properties. Unlike Piper nigrum extract, curcumin is widely studied for its potential anticancer effects.
Gingerol: Present in ginger, gingerol has similar antimicrobial and anti-inflammatory properties. It is commonly used in traditional medicine for its therapeutic benefits.
The uniqueness of Piper nigrum extract lies in its diverse range of applications and its ability to modulate multiple biological pathways. Its natural origin and relatively mild effects make it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
84788-10-3 |
|---|---|
Fórmula molecular |
C29H54O6 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2,2-bis(heptanoyloxymethyl)butyl nonanoate |
InChI |
InChI=1S/C29H54O6/c1-5-9-12-15-16-19-22-28(32)35-25-29(8-4,23-33-26(30)20-17-13-10-6-2)24-34-27(31)21-18-14-11-7-3/h5-25H2,1-4H3 |
Clave InChI |
FMDLYWIFUCEQJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


